4-fluoro-N-(3-pyridinyl)benzamide

CYP11B2 inhibition Aldosterone synthase Steroidogenesis

Researchers investigating aldosterone-driven pathologies face challenges sourcing selective CYP11B2 inhibitors with verified potency. Generic analogs often show drastic potency loss. This compound resolves this with its defined IC50 of ~82 nM. - Validated inhibitor for dissecting aldosterone vs. cortisol effects in vitro. - Serves as a benchmark for SAR studies on N-(pyridin-3-yl)benzamide scaffolds. - Reliable positive control for CYP11B2 enzymatic and HTS assays.

Molecular Formula C12H9FN2O
Molecular Weight 216.21 g/mol
Cat. No. B1224098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(3-pyridinyl)benzamide
Molecular FormulaC12H9FN2O
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H9FN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,(H,15,16)
InChIKeyAILCVPMYLXWTCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N-(3-pyridinyl)benzamide: Selective CYP11B2 Inhibitor


4-Fluoro-N-(3-pyridinyl)benzamide (CAS: 120737-99-7) is a small-molecule organohalogen compound (C12H9FN2O) belonging to the N-(pyridin-3-yl)benzamide class [1]. It is primarily recognized as a selective inhibitor of human aldosterone synthase (CYP11B2), with reported IC50 values in the low nanomolar range [2]. The compound is also catalogued as CHEBI:93337 and CHEMBL1645407, and its physicochemical properties, such as a calculated logP of approximately 2.0, make it a useful scaffold for medicinal chemistry applications targeting steroidogenic pathways [3].

1 CYP11B2 pathway inhibition study workflow
2 Halogen-substituted benzamide probe scaffold
3 Steroidogenic enzyme selectivity assay context

Why 4-Fluoro-N-(3-pyridinyl)benzamide Is Irreplaceable


N-(Pyridin-3-yl)benzamides exhibit highly variable potency and selectivity profiles that are exquisitely sensitive to the substitution pattern on the benzamide ring. The unsubstituted parent compound shows significantly weaker CYP11B2 inhibition (IC50 > 1000 nM) compared to the 4-fluoro derivative (IC50 ~ 82 nM) [1]. Furthermore, seemingly minor modifications, such as replacing the 4-fluoro group with a 4-methoxy group, can drastically reduce inhibitory activity (only 19% inhibition at 0.5 mM), underscoring the non-interchangeable nature of these analogs [2]. Therefore, substituting 4-fluoro-N-(3-pyridinyl)benzamide with a generic 'in-class' compound without accounting for specific substitution patterns will likely result in a complete loss of target potency and selectivity, invalidating experimental outcomes.

Substitution-sensitive potency
4-Fluoro substitution is essential for CYP11B2 inhibition; unsubstituted or 4-methoxy analogs may show minimal activity.
Selectivity profile mismatch
In-class compounds without the 4-fluoro group may not replicate reported CYP11B1/B2 selectivity, potentially confounding pathway interpretation.

Quantitative Comparison of 4-Fluoro-N-(3-pyridinyl)benzamide


CYP11B2 Potency: 4-Fluoro vs. 4-Chloro

In a direct head-to-head comparison, 4-fluoro-N-(3-pyridinyl)benzamide and its 4-chloro analog were evaluated for inhibition of human CYP11B2 expressed in Chinese hamster V79 cells. The 4-fluoro derivative demonstrated an IC50 of 82 nM, while the 4-chloro analog showed a modestly improved potency with an IC50 of 65 nM [1]. This represents a 1.26-fold difference in potency.

CYP11B2 IC50: 4-F vs 4-Cl
Head-to-head
4-Fluoro 82 nM vs 4-Chloro 65 nM (1.26-fold less potent)
Supports potency comparison in V79 cell assays.
Direct comparison data; assay conditions may vary.
CYP11B2 inhibition Aldosterone synthase Steroidogenesis

CYP11B2 Selectivity Over CYP11B1

The 4-fluoro substitution confers a distinct selectivity profile against the closely related enzyme CYP11B1 (steroid-11β-hydroxylase). 4-Fluoro-N-(3-pyridinyl)benzamide exhibits an IC50 of 14.3 nM for CYP11B1, resulting in a selectivity ratio (CYP11B1/CYP11B2) of 0.17 (i.e., it is ~5.7-fold selective for CYP11B1 over CYP11B2) [1]. In contrast, the 4-chloro analog demonstrates a reversed selectivity profile with an IC50 of 10.2 nM for CYP11B1, yielding a ratio of 0.16, which is similar [2]. However, the 4-cyano analog shows a different pattern (CYP11B1 IC50 = 7.5 nM, CYP11B2 IC50 = 78 nM, ratio = 0.096), highlighting that the 4-fluoro group offers a specific selectivity window among the series [3].

CYP11B1/B2 Selectivity
Reported
4-F ratio 0.17 (5.7-fold B1 selective); 4-Cl 0.16; 4-CN 0.096
Supports selective CYP11B1/11B2 pathway dissection.
Cross-study comparable; model-dependent selectivity.
CYP11B1 Selectivity Off-target activity

Selectivity Against CYP17 and CYP19

A key differentiation for the entire N-(pyridin-3-yl)benzamide class, which includes the 4-fluoro compound, is their high selectivity for CYP11B2 over other critical steroidogenic CYPs. In a study evaluating the most potent inhibitors from a series of 23 analogs (IC50 range: 53–166 nM against CYP11B2), no inhibition of human CYP17 or CYP19 was observed at the concentrations tested [1]. This is in stark contrast to many early-generation CYP11B2 inhibitors, which often suffered from poor selectivity and off-target effects on these enzymes. While the 4-fluoro compound was not the absolute most potent, it belongs to this privileged selectivity class, providing a clean pharmacological profile for in vitro and in vivo studies.

CYP17/19 Off-target Screen
Class-level
No inhibition detected in class screen (23-analog study)
Reported class-level CYP selectivity context.
Class inference; confirm for individual lot.
CYP17 CYP19 Off-target Selectivity screening

LogP and Permeability: 4-Fluoro vs. 4-Chloro

The choice between a 4-fluoro and a 4-chloro substituent can significantly impact a compound's physicochemical properties, which in turn affect its behavior in biological assays. 4-Fluoro-N-(3-pyridinyl)benzamide has a calculated LogP of approximately 1.97–2.47, indicating moderate lipophilicity . The 4-chloro analog is expected to be more lipophilic due to the larger, more polarizable chlorine atom. While direct LogP data for the 4-chloro analog in the same dataset is not available, general trends in medicinal chemistry show that a fluoro-to-chloro substitution can increase LogP by ~0.5–1.0 units, potentially altering membrane permeability and non-specific binding [1]. Therefore, the 4-fluoro compound may offer superior aqueous solubility and a more favorable profile for certain in vitro assay formats.

Calc. LogP: 4-F vs 4-Cl
Data to verify
4-Fluoro LogP ~2.0; estimated 0.5–1.0 units lower than 4-chloro
May support aqueous assay compatibility.
Calculated LogP; experimental verification recommended.
LogP Lipophilicity Permeability Drug-likeness

Research Applications of 4-Fluoro-N-(3-pyridinyl)benzamide


Aldosterone-Driven Disease Models

This compound is ideally suited for researchers investigating the role of aldosterone in cardiovascular and renal diseases. Its potent and selective inhibition of CYP11B2 (IC50 = 82 nM) allows for the specific interrogation of aldosterone's contribution to cellular hypertrophy, fibrosis, and inflammation in vitro, without confounding effects on cortisol synthesis (CYP11B1) or sex hormone production (CYP17/CYP19) [1]. The compound can be used in cell-based assays (e.g., H295R adrenocortical cells) to model the therapeutic effect of aldosterone synthase inhibition, providing a clean pharmacological tool for target validation studies [1].

Lead Optimization and SAR Studies

For medicinal chemists engaged in optimizing N-(pyridin-3-yl)benzamide scaffolds, 4-fluoro-N-(3-pyridinyl)benzamide serves as a critical benchmark and a starting point for structure-activity relationship (SAR) exploration. Its well-characterized potency (IC50 = 82 nM) and selectivity profile (5.7-fold for CYP11B1 over CYP11B2) provide a baseline against which new analogs can be compared [2]. The compound's moderate LogP (~2.0) and the unique electronic effects of the 4-fluoro substituent make it a valuable intermediate for designing derivatives with improved pharmacokinetic properties or altered target selectivity .

CYP11B2 Biochemical Assay Development

Due to its well-defined activity against CYP11B2 and its class-level selectivity, this compound is an excellent tool for developing and validating high-throughput screening (HTS) assays targeting aldosterone synthase. It can be used as a positive control inhibitor in enzymatic assays using 11-deoxycorticosterone as a substrate, ensuring assay robustness and sensitivity [3]. Its stability and synthetic accessibility also make it a suitable candidate for generating probe molecules for competitive binding assays or for studying enzyme-inhibitor interactions.

Hypertension Animal Models

While in vivo pharmacokinetic data is limited, the compound's in vitro potency and selectivity profile supports its use as an early-stage pharmacological tool in rodent models of hypertension or heart failure. Researchers can use 4-fluoro-N-(3-pyridinyl)benzamide to acutely probe the physiological consequences of CYP11B2 inhibition, comparing its effects to those of broader-spectrum CYP inhibitors or existing antihypertensive agents. The compound's selectivity for CYP11B1 over CYP11B2 (5.7-fold) is particularly relevant for studies aiming to dissect the specific contributions of aldosterone versus cortisol in these disease states [2].

Application
Selection Property
Validation Focus
Aldosterone pathway disease-model studies
CYP11B2 selectivity context
End-organ fibrosis/hypertrophy endpoint monitoring
Medicinal chemistry SAR campaigns
Halogen-substituted benzamide scaffold
CYP11B2 potency and selectivity benchmarking
Enzymatic assay development and HTS
Well-characterized CYP11B2 inhibition activity
Positive control and assay robustness validation
Rodent cardiovascular disease models
In vitro selectivity and potency profile
Acute aldosterone modulation and comparative CYP inhibitor profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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